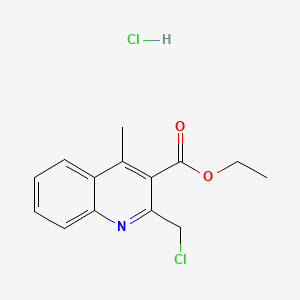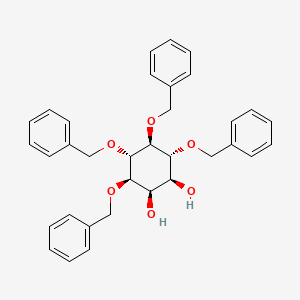
1-(3-氟苯基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)guanidine (1-FPG) is an organic compound that is used in a variety of scientific research applications. It is a member of the guanidine family, a group of compounds that are characterized by the presence of a guanidine group in their structure. 1-FPG has been used in various studies as a model compound for investigating the structure-activity relationships of guanidines, as well as for the development of new therapeutic agents.
科学研究应用
杀真菌应用
胍类化合物因其杀真菌特性而受到关注。 一项研究从马氏钳蝎中分离出一种胍类化合物,并将其作为先导化合物进行结构优化和后续杀真菌评价 .
药物研究
胍类化合物的结构特点使其在药物研究中具有重要价值。 虽然目前尚无关于1-(3-氟苯基)胍的具体研究,但相关化合物已被用作药物开发的先导化合物 .
有机催化
双环含胍化合物作为超强碱具有独特的性质,在有机催化中具有重要意义。 该应用在复杂有机分子的合成中具有重要意义 .
作用机制
Target of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine, a structurally similar compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine is known to interact with several targets including aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
生化分析
Biochemical Properties
1-(3-Fluorophenyl)guanidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 1-(3-Fluorophenyl)guanidine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
1-(3-Fluorophenyl)guanidine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-(3-Fluorophenyl)guanidine can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of 1-(3-Fluorophenyl)guanidine involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluorophenyl)guanidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(3-Fluorophenyl)guanidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity.
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenyl)guanidine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and modulating signaling pathways . At high doses, 1-(3-Fluorophenyl)guanidine can exhibit toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
1-(3-Fluorophenyl)guanidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites.
Transport and Distribution
The transport and distribution of 1-(3-Fluorophenyl)guanidine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
1-(3-Fluorophenyl)guanidine exhibits specific subcellular localization patterns, which are important for its activity and function . The compound can be targeted to various cellular compartments, such as the mitochondria, nucleus, and cytoplasm, through specific targeting signals and post-translational modifications.
属性
IUPAC Name |
2-(3-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHBMYCBQAGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469813 |
Source


|
| Record name | N-(3-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65783-19-9 |
Source


|
| Record name | N-(3-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)



![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)




![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)